(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone (CAS 415678-40-9) is a second-generation MacMillan organocatalyst utilized for enantioselective iminium activation [1]. Featuring a precisely engineered 5-methyl-2-furyl group at the C2 position and a benzyl group at the C5 position, this metal-free secondary amine catalyst drives asymmetric transformations such as Diels-Alder cycloadditions, transfer hydrogenations, and Friedel-Crafts alkylations . For procurement and process chemistry teams, its primary value lies in its ability to deliver up to 90% enantiomeric excess (ee) and 25:1 diastereoselectivity at low catalyst loadings, while retaining catalytic activity in both organic and semi-aqueous solvent systems [1].
Substituting this specific second-generation catalyst with first-generation MacMillan catalysts (such as the 2,2-dimethyl variant) or generic chiral amino acids like L-proline frequently results in process failures due to compromised stereocontrol [1]. The 5-methyl-2-furyl substituent is not merely a structural variation; it is critical for creating a specific steric environment that strongly disfavors the trans-iminium isomer during intermediate formation [1]. When generic or less sterically demanding organocatalysts are used in benchmark cycloadditions, the endo:exo ratio and overall enantiomeric excess drop significantly, forcing manufacturers to incur substantial downstream costs for chiral chromatography and yield recovery [1].
In benchmark [4+2] cycloadditions between cyclopentadiene and α,β-unsaturated aldehydes, the 5-methyl-2-furyl substituted catalyst delivers an 89% yield with a 25:1 endo:exo ratio and 90% ee [1]. In contrast, first-generation catalysts lacking the 5-methyl-2-furyl group fail to achieve this level of stereocontrol due to insufficient nonbonding interactions to destabilize the minor iminium isomer [1].
| Evidence Dimension | Cycloaddition stereocontrol (endo:exo ratio and ee) |
| Target Compound Data | 89% yield, 25:1 endo:exo ratio, 90% ee |
| Comparator Or Baseline | First-generation MacMillan catalysts (lower endo:exo and ee due to lack of 5-methyl-2-furyl steric bulk) |
| Quantified Difference | Achieves >90% ee and 25:1 diastereomeric ratios by superior stabilization of the cis-iminium intermediate. |
| Conditions | Cyclopentadiene + α,β-unsaturated aldehyde cycloaddition. |
Buyers scaling up asymmetric cycloadditions must select this specific catalyst to maximize the yield of the desired enantiomer and eliminate expensive downstream chiral separation steps.
When paired with Hantzsch esters for the transfer hydrogenation of α,β-unsaturated cyclic ketones, this secondary amine catalyst achieves 66-89% yields and 88-96% ee [1]. Crucially, compared to primary amine organocatalysts (such as L-valine-derived phosphates), the 5-methyl-2-furyl MacMillan catalyst successfully accommodates severe steric constraints on the ketone component without a significant drop in enantiocontrol [1].
| Evidence Dimension | Enantiomeric excess in sterically hindered substrates |
| Target Compound Data | 88-96% ee across sterically constrained cyclic ketones |
| Comparator Or Baseline | Primary amine organocatalysts (sensitive to steric bulk, leading to reduced ee) |
| Quantified Difference | Maintains >88% ee even with severe steric constraints on the ketone component. |
| Conditions | Hydride reduction using tert-butyl Hantzsch ester as the hydrogen source. |
Procurement teams can standardize on this single catalyst for the reduction of a broad library of bulky substrates, reducing the need to qualify multiple specialized catalysts.
Unlike traditional chiral Lewis acid catalysts that require strictly anhydrous conditions, this imidazolidinone catalyst maintains high activity in semi-aqueous environments. In aqueous methanol mixtures, it catalyzes asymmetric Diels-Alder reactions to yield the adduct in 82% yield and 78% ee within just 1 hour [1].
| Evidence Dimension | Reaction yield and ee in non-anhydrous conditions |
| Target Compound Data | 82% yield, 78% ee in 1 hour in semi-aqueous media |
| Comparator Or Baseline | Traditional chiral metal Lewis acids (deactivate or hydrolyze in water) |
| Quantified Difference | Rapid conversion (1 hour) with functional stereocontrol without requiring dry solvents. |
| Conditions | Diels-Alder reaction in aqueous/methanol media. |
The ability to run highly enantioselective reactions in moisture-containing solvents drastically lowers industrial processing costs and simplifies reagent handling protocols.
This catalyst is utilized for constructing complex, chiral bicyclic frameworks via Diels-Alder reactions. Because it guarantees high endo:exo ratios (up to 25:1) and >90% ee, it is directly applicable to the scalable synthesis of pharmaceutical intermediates where strict stereochemical purity is required to prevent downstream yield losses [1].
For the hydride reduction of sterically hindered α,β-unsaturated cyclic ketones, this catalyst, used in conjunction with a Hantzsch ester, provides higher ee than primary amine alternatives. It is specifically selected when the substrate features severe steric constraints that would otherwise disrupt the transition state of less sterically optimized organocatalysts [2].
In industrial or high-throughput laboratory settings where maintaining strictly anhydrous conditions is cost-prohibitive, this catalyst serves as a processable alternative to moisture-sensitive metal Lewis acids. Its proven efficacy in semi-aqueous solvent systems ensures reproducible yields and enantioselectivity without rigorous solvent drying protocols [3].
Acute Toxic;Irritant